

Hsp90-IN-31: A Comparative Guide to its Selectivity Against Grp94 and Trap1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of **Hsp90-IN-31**, a potent inhibitor of Heat shock protein 90 (Hsp90), against its closely related paralogs, Grp94 (Glucose-regulated protein 94) and Trap1 (TNF receptor-associated protein 1). The information presented herein is supported by experimental data to aid in the evaluation of **Hsp90-IN-31** for research and drug development purposes.

Introduction to Hsp90 and its Paralogs

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family in mammalian cells comprises four main isoforms: the cytosolic Hsp90 α and Hsp90 β , the endoplasmic reticulum-resident Grp94, and the mitochondrial Trap1. While sharing a highly conserved ATP-binding domain, subtle structural differences between these paralogs offer the potential for the development of isoform-selective inhibitors. Such inhibitors are highly sought after to minimize off-target effects and improve therapeutic indices.

Hsp90-IN-31, also known as compound 31 from Vertex Pharmaceuticals, was developed through a structure-based drug design strategy to achieve high selectivity for the cytosolic Hsp90 isoforms over Grp94 and Trap1.

Quantitative Selectivity Profile of Hsp90-IN-31



The selectivity of **Hsp90-IN-31** has been quantitatively assessed using biochemical assays. The following table summarizes the inhibitory potency of **Hsp90-IN-31** against Hsp90 α , Grp94, and Trap1.

Target	IC50 (nM)	Fold Selectivity vs. Hsp90α
Ηsp90α	1	-
Grp94	>1000	>1000
Trap1	>1000	>1000

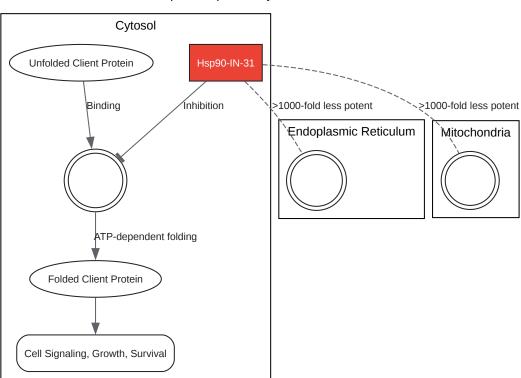
Data derived from Ernst, J. T., et al. (2014). Identification of Novel HSP90α/β Isoform Selective Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 57(8), 3382–3400.[1][2][3]

As the data indicates, Hsp90-IN-31 demonstrates a remarkable selectivity of over 1000-fold for the cytosolic $Hsp90\alpha$ isoform when compared to both Grp94 and Trap1. This high degree of selectivity suggests that Hsp90-IN-31 is a valuable tool for specifically probing the function of cytosolic Hsp90 without significantly impacting the chaperone activities within the endoplasmic reticulum or mitochondria.

Signaling Pathway and Inhibition

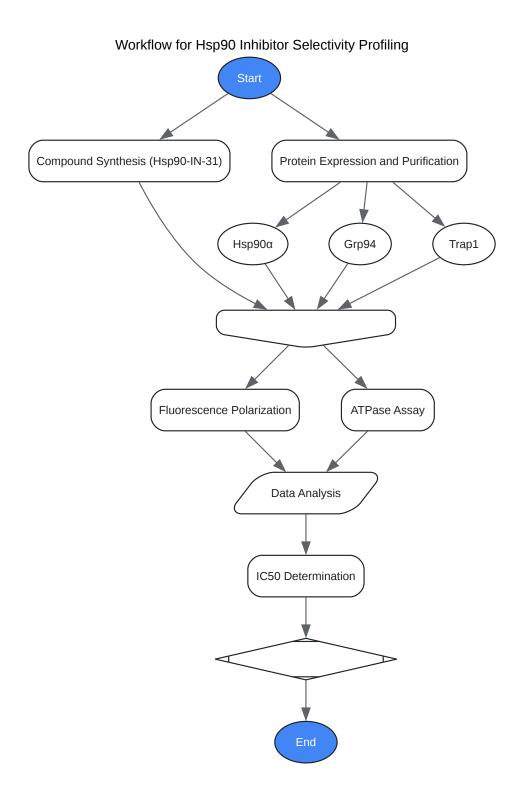
The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of action of **Hsp90-IN-31**.





Hsp90 Chaperone Cycle and Inhibition





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References

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